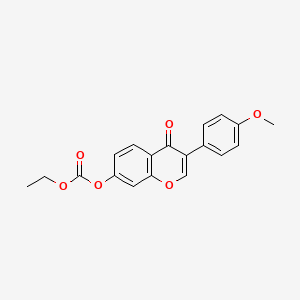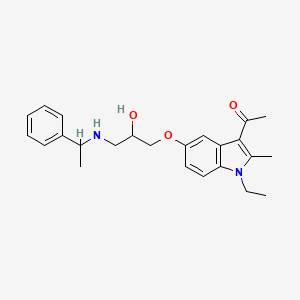
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound, often of interest in various fields of chemistry and biology due to its unique structure and reactive properties. This compound features an indole core, a characteristic moiety in many natural and synthetic biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by ethylation, and subsequent functionalization.
A possible synthetic route might involve the reaction of a methyl-substituted indole with ethyl halides in the presence of a base to introduce the ethyl group.
Subsequent steps could include the addition of hydroxy and amino groups via nucleophilic substitution and condensation reactions, employing reagents like sodium hydroxide and phenylethylamines under controlled temperature conditions.
Industrial Production Methods:
Industrial production would scale up these reactions using continuous flow processes to ensure consistent quality and yield.
Catalytic processes and solvent optimization would be crucial to enhance efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation at the hydroxy group, forming carbonyl compounds.
Reduction: Reduction reactions could be utilized to modify the ketone or aromatic rings.
Substitution: Halogenation or alkylation can occur at various positions on the indole core, given suitable conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or Jones reagent.
Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Electrophilic substitution reactions using reagents like halogens, sulfuric acid, or alkylating agents.
Major Products:
Products of these reactions could range from hydroxylated derivatives to fully reduced aromatic rings, depending on the conditions applied.
Applications De Recherche Scientifique
1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone has a range of applications:
In Chemistry: Useful as a building block for synthesizing more complex molecules, particularly in organic and medicinal chemistry.
In Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.
In Medicine: Potential use in creating compounds with therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.
In Industry: Could be utilized in the development of dyes, pigments, or as intermediates in the synthesis of various chemical products.
Mécanisme D'action
The compound’s mechanism of action would involve interactions with biological macromolecules:
Molecular Targets: Likely targets include enzymes and receptors in biological systems, given the compound’s structure.
Pathways Involved: The compound could modulate pathways related to signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Compounds with analogous indole structures, such as serotonin or melatonin derivatives.
Other hydroxyalkylated indoles or amino-substituted indoles.
Uniqueness:
The combination of the specific substituents on the indole core sets 1-(1-ethyl-5-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)-2-methyl-1H-indol-3-yl)ethanone apart, providing it with unique physicochemical and biological properties that might be distinct from its analogs.
That should cover it all! What do you think?
Propriétés
IUPAC Name |
1-[1-ethyl-5-[2-hydroxy-3-(1-phenylethylamino)propoxy]-2-methylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-5-26-17(3)24(18(4)27)22-13-21(11-12-23(22)26)29-15-20(28)14-25-16(2)19-9-7-6-8-10-19/h6-13,16,20,25,28H,5,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCDLYTAFULIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC(C)C3=CC=CC=C3)O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
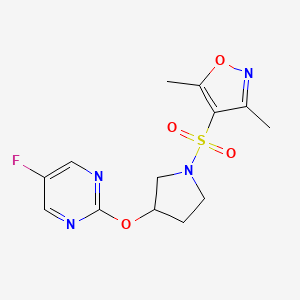

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)
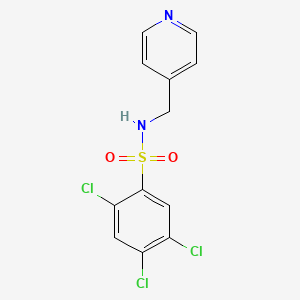
![6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)

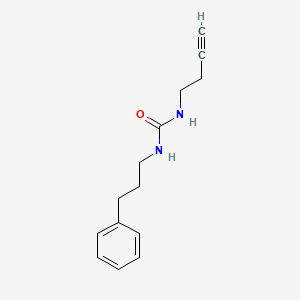

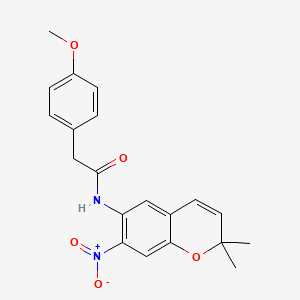
![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)
![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
